molecular formula C14H22N4O3S B6472884 4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640960-35-4

4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6472884
CAS No.: 2640960-35-4
M. Wt: 326.42 g/mol
InChI Key: LRROXQJBCBAVTQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a morpholine core substituted with a 1,2,4-thiadiazole ring and a pyrrolidine-1-carbonyl group. The 2-methoxyethyl moiety on the thiadiazole ring enhances solubility and modulates pharmacokinetic properties, while the pyrrolidine-carbonyl group may contribute to target binding affinity.

Properties

IUPAC Name

[4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3S/c1-20-8-4-12-15-14(22-16-12)18-7-9-21-11(10-18)13(19)17-5-2-3-6-17/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRROXQJBCBAVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NSC(=N1)N2CCOC(C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Features

Compound Core Structure Key Functional Groups Bioactivity (Reported) Potency (Concentration)
Target Compound Morpholine-Thiadiazole 2-Methoxyethyl, Pyrrolidine-carbonyl Not explicitly studied N/A
2-[[4-(2-Methoxyethyl)Phenoxy]Methyl]Phenyl Boronic Acid Phenyl Boronic Acid 2-Methoxyethyl, Boronic Acid HDAC Inhibition, Appressorium Block 1 µM
Trichostatin A Hydroxamic Acid Cyclic Tetrapeptide Broad-Spectrum HDAC Inhibition 1.5 µM
Vorapaxar Morpholine-Benzazepine Morpholine, Fluorophenyl PAR-1 Antagonism Low nM Range

Research Findings and Mechanistic Insights

  • Role of 2-Methoxyethyl Group: In boronic acid analogues, this group enhances solubility and target affinity .
  • Thiadiazole vs. Boronic Acid : Thiadiazoles may offer stronger π-π stacking interactions with aromatic residues in enzyme active sites compared to boronic acids, which rely on covalent binding.
  • Pyrrolidine-Carbonyl vs. Hydroxamic Acid: The pyrrolidine-carbonyl group in the target compound may provide non-covalent binding (e.g., hydrogen bonding) rather than the metal-chelating action of hydroxamic acids (e.g., trichostatin A).

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